2,6-Dimethyl-5-heptenal

Description

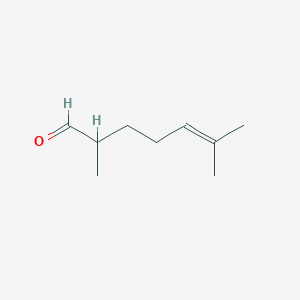

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylhept-5-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFGZTXGYTUXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044753 | |

| Record name | 2,6-Dimethylhept-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Alfa Aesar MSDS], pale yellow liquid with a melon-like odour | |

| Record name | 5-Heptenal, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethyl-5-heptenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,6-Dimethyl-5-heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in ethanol; insoluble in glycerol and water, 1 ml in 1 ml 95% alcohol; 1 ml in 2 ml 70% alcohol (in ethanol) | |

| Record name | 2,6-Dimethyl-5-heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.854 | |

| Record name | 2,6-Dimethyl-5-heptenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/370/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.76 [mmHg] | |

| Record name | 2,6-Dimethyl-5-heptenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11273 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-72-9 | |

| Record name | (±)-2,6-Dimethyl-5-heptenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-5-heptenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melonal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Heptenal, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dimethylhept-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylhept-5-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-5-HEPTENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z331YX9EL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-5-heptenal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2,6-Dimethyl-5-heptenal, a valuable fragrance and flavoring agent. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and characterization, and a visualization of its primary synthetic pathway. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Properties and Structure

This compound, also known by trade names such as Melonal®, is an organic compound valued for its distinct fruity aroma, often described as reminiscent of melon and cucumber.[1][2] It is a key ingredient in the fragrance and flavor industries and also serves as an intermediate in the synthesis of other organic molecules.[2][3]

Chemical Structure

The structure of this compound consists of a seven-carbon aldehyde chain with methyl groups at the second and sixth positions and a double bond between the fifth and sixth carbons.[3]

IUPAC Name: 2,6-dimethylhept-5-enal[4][5]

SMILES: CC(CCC=C(C)C)C=O[6][7]

InChI: 1S/C9H16O/c1-8(2)5-4-6-9(3)7-10/h5,7,9H,4,6H2,1-3H3[7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [1][9] |

| Molecular Weight | 140.22 g/mol | [1][4][9] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Odor | Powerful, green, cucumber-like, melon odor | [1][2] |

| Boiling Point | 116-124 °C at 100 mmHg | [1][2][7] |

| Density | 0.879 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.444 | [1][2][7] |

| Solubility | Soluble in alcohol and paraffin (B1166041) oil. Insoluble in water. | [1][2][6][10] |

| CAS Number | 106-72-9 | [8][9] |

Experimental Protocols

Synthesis of this compound via Darzens Reaction

A common method for the synthesis of this compound is the Darzens condensation reaction, followed by saponification and decarboxylation.[2]

Experimental Workflow:

Caption: Darzens reaction workflow for this compound synthesis.

Methodology:

-

Darzens Condensation: 6-Methyl-5-hepten-2-one is reacted with an α-halo ester, such as ethyl chloroacetate, in the presence of a base like sodium ethoxide. This reaction forms an α,β-epoxy ester (a glycidic ester).

-

Saponification: The resulting glycidic ester is then saponified using a base, for instance, sodium hydroxide, to yield the corresponding glycidic acid salt.

-

Decarboxylation: The glycidic acid salt is subsequently heated, which induces decarboxylation to produce the final product, this compound.[2]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of this compound by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Sample Preparation: A small amount of the purified product (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak.

-

-

Expected Data: The ¹H NMR spectrum is expected to show characteristic signals for the aldehydic proton, the vinylic proton, and the various methyl and methylene (B1212753) groups. The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.[11]

2.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in this compound, namely the aldehyde and the carbon-carbon double bond.

-

Sample Preparation: A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Data: The spectrum should exhibit a strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde and a medium intensity band around 1670 cm⁻¹ for the C=C stretching vibration.

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of this compound and to obtain information about its fragmentation pattern, which can further confirm its structure.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for sample introduction and separation.

-

Data Acquisition: Electron ionization (EI) is a common ionization technique for GC-MS analysis. The mass spectrum is recorded, showing the molecular ion peak and various fragment ion peaks.

-

Expected Data: The mass spectrum will show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (140.22). The fragmentation pattern will be consistent with the structure of this compound.

Logical Relationships in Synthesis

The synthesis of this compound from 6-methyl-5-hepten-2-one involves a logical progression of chemical transformations, each building upon the previous step to achieve the target molecule.

Caption: Logical flow of the Darzens synthesis of this compound.

This logical flow highlights the key transformations required to convert the starting ketone into the desired aldehyde. Each step serves a specific purpose in modifying the molecular structure, ultimately leading to the formation of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of this compound. The tabulated physicochemical data, detailed experimental protocols, and visual representations of the synthetic workflow offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is crucial for the effective utilization and analysis of this important fragrance and flavor compound.

References

- 1. CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal - Google Patents [patents.google.com]

- 2. Process for the preparation of melonal (2016) | Nicolas Vautravers | 13 Citations [scispace.com]

- 3. 5-Heptenal, 2,6-dimethyl- [webbook.nist.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 6. Process for producing 2,6-dimethyl-5-hepten-1-al - Patent WO-2015169721-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN106458818A - Process for producing 2,6-dimethyl-5-hepten-1-al - Google Patents [patents.google.com]

- 8. Darzens Reaction [organic-chemistry.org]

- 9. Process for the manufacture of 2,6-dimethyl-5-hepten-1-al | TREA [trea.com]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Isolation of 2,6-Dimethyl-5-heptenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrences of the aliphatic aldehyde 2,6-dimethyl-5-heptenal, a molecule of interest for its characteristic melon-like aroma and potential biological activities. The document details its known natural sources and provides representative experimental protocols for its extraction, isolation, and identification from plant matrices.

Natural Sources of this compound

This compound is a volatile organic compound found in a variety of plant species. Its presence contributes to the characteristic aroma profiles of these plants. While it is often present in complex mixtures of essential oils, its unique scent makes it a target for isolation in the flavor and fragrance industries. The following table summarizes the known natural sources of this compound.

| Natural Source | Family | Common Name(s) | Reference(s) |

| Zingiber officinale | Zingiberaceae | Ginger | [1][2] |

| Citrus spp. | Rutaceae | Citrus fruits (Lemon, Lime) | [1] |

| Cucumis melo | Cucurbitaceae | Melon | [3] |

| Jasminum spp. | Oleaceae | Jasmine | |

| Cymbopogon nardus | Poaceae | Citronella | |

| Magnolia officinalis | Magnoliaceae | Magnolia | [4] |

| Glycine max | Fabaceae | Soybean | [4] |

It is important to note that while this compound is found in nature, many commercial applications utilize a nature-identical version synthesized in a laboratory to ensure consistent quality and supply.

Experimental Protocols for Isolation and Analysis

The isolation of this compound from its natural sources typically involves the extraction of the essential oil fraction followed by chromatographic separation and identification. Below are detailed, representative methodologies for these key experiments.

2.1. Representative Protocol 1: Steam Distillation for the Extraction of Volatile Compounds from Ginger (Zingiber officinale)

This protocol is a standard method for obtaining essential oils from plant rhizomes.

Objective: To extract the volatile oil fraction containing aldehydes from ginger rhizomes.

Materials and Equipment:

-

Fresh ginger rhizomes

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)

-

Heating mantle

-

Grinder or blender

-

Anhydrous sodium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Sample Preparation: Fresh ginger rhizomes are thoroughly washed and grated or ground into a fine pulp.

-

Steam Distillation:

-

The ground ginger is placed in the biomass flask of the steam distillation apparatus.

-

The boiling flask is filled with distilled water and heated to generate steam.

-

Steam is passed through the ginger pulp, causing the volatile compounds to vaporize.

-

The mixture of steam and volatile compounds is then passed through a condenser.

-

The condensate, consisting of an aqueous layer (hydrosol) and the essential oil, is collected in a receiving vessel.

-

-

Oil Separation and Drying:

-

The essential oil, being less dense than water, will form a layer on top of the hydrosol and can be separated using a separatory funnel.

-

Any residual water in the collected oil is removed by adding anhydrous sodium sulfate.

-

-

Analysis: The dried essential oil is then analyzed by GC-MS to identify and quantify its components, including this compound.[5][6][7][8]

2.2. Representative Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for the Analysis of Volatile Compounds from Melon (Cucumis melo)

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds in fruits.

Objective: To extract and identify volatile aldehydes from melon fruit pulp for GC-MS analysis.[9][10][11][12]

Materials and Equipment:

-

Ripe melon fruit

-

Homogenizer

-

20 mL headspace vials with caps (B75204) and septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder

-

Heated agitator/sampler

-

GC-MS system

Methodology:

-

Sample Preparation: A known weight of fresh melon pulp is homogenized.

-

Extraction:

-

The homogenized sample is placed in a 20 mL headspace vial and sealed.

-

The vial is incubated at a controlled temperature (e.g., 40°C) for a set time (e.g., 20 minutes) to allow volatile compounds to equilibrate in the headspace.

-

The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

-

Desorption and Analysis:

-

The SPME fiber is then retracted and immediately inserted into the heated injection port of a GC-MS.

-

The adsorbed volatile compounds are thermally desorbed from the fiber onto the GC column.

-

The compounds are separated by the GC and identified by the MS.

-

2.3. Representative Protocol 3: Solvent Extraction and Fractionation of Volatile Compounds from Citrus Peels

This method is suitable for extracting a broader range of compounds, including less volatile ones.

Objective: To extract and fractionate volatile compounds from citrus peels.

Materials and Equipment:

-

Fresh citrus peels (e.g., lemon, lime)

-

Hexane (B92381) or ethanol

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Glass column

-

Fraction collector

-

GC-MS system

Methodology:

-

Extraction:

-

Fresh citrus peels are finely grated.

-

The grated peels are subjected to solvent extraction using hexane or ethanol, either through Soxhlet extraction or ultrasonication.[13]

-

-

Concentration: The solvent is removed from the extract using a rotary evaporator under reduced pressure to yield a concentrated essential oil.

-

Fractionation (Optional):

-

The concentrated extract can be further purified by column chromatography on silica gel.

-

A gradient of solvents (e.g., hexane and ethyl acetate) is used to elute fractions with different polarities.

-

Fractions are collected and analyzed by GC-MS to isolate specific compounds like this compound.

-

-

Analysis: The crude extract and/or the purified fractions are analyzed by GC-MS.

2.4. Purification of Aldehydes using Sodium Bisulfite

This chemical method can be used to selectively isolate aldehydes from a complex mixture.

Objective: To purify aldehydes from an essential oil or extract.

Methodology:

-

The essential oil or extract is dissolved in a suitable solvent (e.g., diethyl ether).

-

A saturated aqueous solution of sodium bisulfite is added, and the mixture is shaken vigorously. Aldehydes react with sodium bisulfite to form water-soluble adducts.

-

The aqueous layer, containing the aldehyde-bisulfite adduct, is separated from the organic layer.

-

The aldehyde can be regenerated from the aqueous layer by adding a base (e.g., sodium carbonate) or a strong acid, followed by extraction with an organic solvent.

Visualizations

3.1. Biosynthesis of Aliphatic Aldehydes in Plants

The following diagram illustrates a generalized pathway for the biosynthesis of aliphatic aldehydes in plants, which are typically derived from the oxidative cleavage of fatty acids.

Caption: Generalized biosynthesis pathway of aliphatic aldehydes in plants.

3.2. Experimental Workflow for Isolation and Identification

This diagram outlines the general workflow for the isolation and identification of volatile aldehydes from a plant source.

Caption: General workflow for the isolation and identification of volatile aldehydes.

References

- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Human Metabolome Database: Showing metabocard for (±)-2,6-Dimethyl-5-heptenal (HMDB0031834) [hmdb.ca]

- 3. femaflavor.org [femaflavor.org]

- 4. (+-)-2,6-Dimethyl-5-heptenal | C9H16O | CID 61016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. umpir.ump.edu.my [umpir.ump.edu.my]

- 6. Steam Distillation is A Common Way of Ginger Oil Extraction [gcmachines.com]

- 7. Chemical Characterization of Extracted Ginger Oil Using GCMS | The Bioscan [thebioscan.com]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. Discrimination and Characterization of Volatile Flavor Compounds in Fresh Oriental Melon after Forchlorfenuron Application Using Electronic Nose (E-Nose) and Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to 2,6-Dimethyl-5-heptenal (CAS Number: 106-72-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-5-heptenal, also known by its trade name Melonal™, is an unsaturated aliphatic aldehyde with the CAS number 106-72-9.[1][2] It is a colorless to pale yellow liquid characterized by a potent green, melon-like aroma.[3][4][5] This compound is a valuable ingredient in the flavor and fragrance industry, imparting fresh and fruity notes to a wide range of consumer products.[1][6] While its primary applications are in perfumery and food flavoring, its chemical structure, an α,β-unsaturated aldehyde, suggests potential for biological activity and warrants further investigation for drug discovery and development.[7][8] This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological effects of this compound.

Chemical and Physical Properties

This compound is a chiral molecule, and it is typically produced and used as a racemic mixture.[9] It is soluble in organic solvents such as alcohol and paraffin (B1166041) oil but is insoluble in water.[4][10] Key chemical and physical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₆O | [9] |

| Molecular Weight | 140.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Green, melon, cucumber-like | [4][5] |

| Boiling Point | 116-124 °C at 100 mmHg | [5] |

| Density | 0.879 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.444 | [5] |

| Flash Point | 62 °C (143.6 °F) | |

| Solubility | Soluble in alcohol and paraffin oil; insoluble in water. | [4][10] |

| LogP | 3.4 | [10] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common methods being the Darzens reaction, condensation of isobutyraldehyde (B47883) with α-methylcrotonaldehyde, and the oxidation of citral (B94496).

Synthesis via Darzens Reaction

The Darzens reaction involves the condensation of 6-methyl-5-hepten-2-one (B42903) with an α-haloester in the presence of a base to form a glycidic ester, which is then saponified and decarboxylated to yield the desired aldehyde.[4][5]

Experimental Protocol:

Synthesis via Condensation and Hydrogenation

Another method involves the condensation of isobutyric aldehyde with α-methylcrotonaldehyde, followed by partial hydrogenation of the resulting unsaturated aldehyde.[4]

Experimental Protocol:

Detailed experimental conditions for this specific condensation and partial hydrogenation to produce this compound are not provided in the available search results.

Synthesis via Oxidation of Citral

The Baeyer-Villiger oxidation of citral ((E/Z)-3,7-dimethylocta-2,6-dienal) presents an alternative route. This reaction can be catalyzed by various reagents, including peroxy acids or selenium dioxide with hydrogen peroxide, to form an intermediate formate (B1220265) ester, which is then hydrolyzed to this compound.

Experimental Protocol (Selenium Dioxide Catalyzed Baeyer-Villiger Oxidation):

This process involves the oxidation of 3,7-dimethylocta-2,6-dienal in the presence of aqueous hydrogen peroxide, catalyzed by selenium dioxide. The reaction results in the formation of 2,6-dimethylhepta-1,5-dien-1-yl formate, which is subsequently hydrolyzed to yield 2,6-dimethylhept-5-enal. The reaction can be carried out in various protic or aprotic solvents, such as water, acetone, or tert-butanol, at temperatures ranging from 0 °C to 200 °C.

Synthesis via Grignard Reaction

A multi-step synthesis has been described involving the reduction of 6-methyl-5-hepten-2-one, followed by halogenation, Grignard reagent formation, and subsequent reaction with a formate ester.[11]

Experimental Protocol:

-

Reduction: 6-methyl-5-hepten-2-one is reduced to 6-methyl-5-hepten-2-ol (B124558) using aluminum isopropoxide in benzene (B151609) or toluene (B28343) at 60-120 °C, followed by acid hydrolysis.[11]

-

Halogenation: The resulting alcohol is reacted with a halogenating agent (e.g., phosphorus trichloride, phosphorus tribromide, or thionyl chloride) at -10 to 80 °C to produce 2-chloro-6-methyl-5-heptene or 2-bromo-6-methyl-5-heptene.[11]

-

Grignard Reaction and Formylation: The halide is then reacted with magnesium to form a Grignard reagent. This is followed by a reaction with a formate ester (e.g., methyl formate, ethyl formate) at -10 to 30 °C.[11]

-

Hydrolysis and Purification: The final product, this compound, is obtained after acid hydrolysis and vacuum distillation.[11]

Synthesis Workflow Diagram (Grignard Route):

Caption: Grignard synthesis route for this compound.

Analytical Methods

The characterization and quality control of this compound are typically performed using standard analytical techniques in organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For the analysis of this compound, a non-polar or low-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is suitable.

General Experimental Protocol: A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC-MS system. The oven temperature is programmed to ramp up to ensure the separation of this compound from any impurities or other components in the mixture. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting mass spectrum can be compared to reference spectra for identification. The retention index is also a key parameter for identification.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would show characteristic signals for the aldehydic proton (around 9.5-9.7 ppm), the vinylic proton, and the various methyl and methylene (B1212753) groups in the structure.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display a signal for the carbonyl carbon of the aldehyde at high chemical shift (around 200 ppm), along with signals for the olefinic carbons and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Other characteristic bands for C-H and C=C stretching and bending vibrations will also be present.

Analytical Workflow Diagram:

Caption: General analytical workflow for this compound.

Biological Activities and Toxicological Profile

The biological activities of this compound have not been extensively studied, with the majority of available data focusing on its toxicological profile, particularly skin sensitization.

Toxicological Data

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀, rat) | > 5000 mg/kg | [13] |

| Acute Dermal Toxicity (LD₅₀, rabbit) | > 5000 mg/kg | [13] |

| Skin Sensitization | May cause an allergic skin reaction. | [3][14] |

| Eye Irritation | May cause eye irritation. | [15] |

| Genotoxicity | Not expected to be genotoxic. | [16] |

| Aquatic Toxicity (LC₅₀, fish, 96h) | 2.288 mg/L | [13] |

| Aquatic Toxicity (EC₅₀, Daphnia magna, 48h) | 2.4 mg/L | [13] |

| Aquatic Toxicity (EC₅₀, algae, 96h) | 4.3 mg/L | [13] |

Skin Sensitization

This compound is classified as a skin sensitizer.[3][14] The aldehyde functional group, particularly in α,β-unsaturated systems, can react with nucleophilic residues in skin proteins, such as lysine (B10760008) and cysteine, to form haptens. This modification of endogenous proteins can trigger an immune response, leading to allergic contact dermatitis.[17][18] Structure-activity relationship (SAR) studies on aldehydes have shown that their sensitizing potential is related to their chemical reactivity.[18][19]

Metabolic Fate and Potential for Biological Interactions

As an aldehyde, this compound is expected to be metabolized in the body. Aldehyde oxidases (AOXs) and aldehyde dehydrogenases (ALDHs) are enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, which is a major detoxification pathway.[2][20][21] The resulting carboxylic acid is typically more water-soluble and can be more readily excreted.

The α,β-unsaturated nature of this compound also makes it susceptible to Michael addition reactions with biological nucleophiles, such as the thiol group of glutathione (B108866) (GSH), which is another important detoxification mechanism. However, this reactivity also underlies its potential to interact with other biological macromolecules, which could lead to various biological effects.

Potential Metabolic Pathway:

Caption: Potential metabolic pathways of this compound.

Applications and Relevance to Drug Development

Currently, the primary application of this compound is in the fragrance and flavor industry.[1][6] However, aldehydes are a versatile class of compounds in medicinal chemistry and drug discovery.[7] The aldehyde functional group can serve as a reactive handle for the synthesis of more complex molecules and can also be a pharmacophore that interacts with biological targets.[7]

While there is no specific research on the drug development applications of this compound, its structural features suggest areas for potential investigation. The lipophilic nature of the molecule could facilitate its passage through cell membranes. The α,β-unsaturated aldehyde moiety is a known Michael acceptor and could potentially interact with specific protein targets.

Conclusion

This compound is a well-characterized fragrance and flavoring agent with established synthetic routes and analytical methods. Its biological activity is primarily understood in the context of toxicology, particularly skin sensitization. For the drug development community, this compound represents a starting point for further investigation. Its reactivity and metabolic fate are predictable based on its chemical structure, but specific interactions with biological pathways and receptors remain to be elucidated. Future research could explore the potential for this and structurally related aliphatic aldehydes to modulate biological processes, while carefully considering their potential for toxicity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (+-)-2,6-Dimethyl-5-heptenal | C9H16O | CID 61016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 5. This compound | 106-72-9 [chemicalbook.com]

- 6. This compound - Career Henan Chemical Co. [coreychem.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. GSRS [precision.fda.gov]

- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal - Google Patents [patents.google.com]

- 12. 5-Heptenal, 2,6-dimethyl- [webbook.nist.gov]

- 13. echemi.com [echemi.com]

- 14. vigon.com [vigon.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 17. Structure-activity relationships for selected fragrance allergens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Skin-sensitization structure-activity relationships for aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2,6-Dimethyl-5-heptenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-5-heptenal, a key fragrance and flavor compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound, also known as melonal, is an organic compound with the chemical formula C9H16O.[1] Its structure features a heptenal backbone with methyl groups at positions 2 and 6, and a carbon-carbon double bond at the 5-position.

Systematic Name: 2,6-dimethylhept-5-enal Molecular Weight: 140.22 g/mol [2] Appearance: Pale yellow liquid[2] Odor: Melon-like[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.6 (predicted) | d | 1H | H-1 (Aldehyde) |

| 5.1 (predicted) | t | 1H | H-5 |

| 2.4 (predicted) | m | 1H | H-2 |

| 2.1 (predicted) | m | 2H | H-4 |

| 1.7 (predicted) | s | 3H | C6-CH₃ |

| 1.6 (predicted) | s | 3H | C6-CH₃ |

| 1.1 (predicted) | d | 3H | C2-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 205.0 (predicted) | C-1 (Aldehyde) |

| 132.0 (predicted) | C-6 |

| 123.0 (predicted) | C-5 |

| 49.0 (predicted) | C-2 |

| 35.0 (predicted) | C-3 |

| 25.7 (predicted) | C-4 |

| 25.7 (predicted) | C6-CH₃ |

| 17.6 (predicted) | C6-CH₃ |

| 13.0 (predicted) | C2-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2968 | Strong | C-H stretch (alkane) |

| 2917 | Strong | C-H stretch (alkane) |

| 2872 | Medium | C-H stretch (alkane) |

| 2710 | Weak | C-H stretch (aldehyde) |

| 1726 | Strong | C=O stretch (aldehyde) |

| 1450 | Medium | C-H bend (alkane) |

| 1377 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 41 | 100.0 | [C₃H₅]⁺ |

| 82 | 87.0 | [C₆H₁₀]⁺ |

| 67 | 87.8 | [C₅H₇]⁺ |

| 39 | 41.9 | [C₃H₃]⁺ |

| 69 | 39.7 | [C₅H₉]⁺ |

| 140 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, data is typically acquired at 300-600 MHz, while ¹³C NMR is acquired at 75-150 MHz.

IR Spectroscopy

A thin film of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry

A dilute solution of this compound in a volatile solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The compound is separated from the solvent and then ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 2,6-Dimethyl-5-heptenal (boiling point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,6-Dimethyl-5-heptenal, a significant fragrance and flavor compound. The information is presented to support research, development, and quality control activities involving this aldehyde.

Core Physical Properties

This compound is a colorless to pale yellow liquid recognized for its distinct fruity aroma, often described as reminiscent of melon.[1] Its physical characteristics are crucial for its application in various formulations and for ensuring stability and efficacy in final products.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

| Property | Value | Conditions |

| Boiling Point | 116-124 °C | at 100 mmHg[2][3][4][5] |

| 180 °C | Estimated[6] | |

| Solubility | Insoluble | In water and glycerol[2][3][6] |

| Soluble | In alcohol and paraffin (B1166041) oil[2][3] | |

| 1 ml in 1 ml | 95% alcohol[6] | |

| 1 ml in 2 ml | 70% alcohol[6] |

Experimental Methodologies

While specific experimental protocols for the cited data are not publicly available, the determination of boiling point and solubility for a liquid compound like this compound generally follows established laboratory procedures.

Boiling Point Determination: The boiling point is typically determined through distillation. The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is recorded as the boiling point. For materials sensitive to decomposition at atmospheric pressure, vacuum distillation is employed, which is consistent with the reported data at 100 mmHg.

Solubility Assessment: Solubility is determined by adding a specified amount of the solute (this compound) to a specified volume of a solvent (e.g., water, ethanol) at a controlled temperature. The mixture is agitated until equilibrium is reached. The extent to which the solute dissolves is then observed and can be quantitatively measured using techniques like chromatography or spectroscopy to determine the concentration of the dissolved substance.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid chemical compound such as this compound.

References

- 1. CAS 106-72-9: (±)-2,6-Dimethyl-5-heptenal | CymitQuimica [cymitquimica.com]

- 2. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 3. This compound, stabilized, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound | 106-72-9 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scent.vn [scent.vn]

An In-depth Technical Guide to 2,6-Dimethyl-5-heptenal

This technical guide provides a comprehensive overview of 2,6-Dimethyl-5-heptenal, a significant aliphatic aldehyde in the flavor and fragrance industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and common applications.

Chemical Identity and Nomenclature

This compound is an organic compound classified as a medium-chain aldehyde and a monounsaturated fatty aldehyde.[1][2] It is a key component in creating melon and cucumber fragrances and is also found naturally in organisms like Magnolia officinalis and Glycine max.[1][3]

Synonyms and Common Names:

A variety of synonyms and trade names are used to identify this compound:

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 106-72-9[1][3][4][7][8] |

| EC Number | 203-427-2[1][7][9] |

| FEMA Number | 2389[1][9] |

| UNII | Z331YX9EL9[1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[6] It is soluble in alcohol and paraffin (B1166041) oil but insoluble in water.[3]

Quantitative Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O | [3][6][7][8] |

| Molecular Weight | 140.22 g/mol | [1][3][7][8] |

| Density | 0.851 - 0.879 g/mL at 25 °C | [7][9] |

| Boiling Point | 116-124 °C at 100 mmHg | [3][6][7][9] |

| Refractive Index | n20/D 1.442 - 1.447 | [3][6][7] |

| Flash Point | 62 °C (143.6 °F) | [9] |

| Appearance | Colorless to pale yellow liquid | [6][10] |

| Odor Profile | Green, melon, cucumber, sweet, watermelon | [3][9] |

Experimental Protocols

Synthesis of this compound:

A common method for the synthesis of this compound involves the Darzens reaction of 6-methyl-5-hepten-2-one (B42903) with ethyl chloroacetate. The process proceeds through an intermediate glycidate which is then saponified and decarboxylated to yield the final product.[3]

Another patented synthetic route involves a multi-step process:[11]

-

Reduction: 6-methyl-5-hepten-2-one is reduced using aluminum isopropoxide in a benzene (B151609) or toluene (B28343) solution at 60-120°C. This is followed by acid hydrolysis to produce 6-methyl-5-hepten-2-ol.[11]

-

Halogenation: The resulting alcohol is reacted with a halogenating agent (such as phosphorus trichloride, phosphorus tribromide, or thionyl chloride) at -10 to 80°C to form 2-chloro-6-methyl-5-heptene or 2-bromo-6-methyl-5-heptene.[11]

-

Grignard Reaction and Addition: The halogenated compound reacts with magnesium to form a Grignard reagent. This reagent then undergoes a Grignard addition reaction with a formate (B1220265) (like methyl, ethyl, or propyl formate) at -10 to 30°C. The final product, this compound, is obtained after acid hydrolysis and vacuum distillation.[11]

Chemical Reactions and Workflows

Concerted Ene Reaction:

This compound can undergo a concerted ene reaction to form a zwitterion, which then further reacts to yield the ene product.[3][7][8] This reactivity is a key aspect of its chemical behavior and potential for use in organic synthesis.[6]

Synthesis Workflow:

The synthesis method described in the patent can be visualized as a multi-step workflow, highlighting the progression from starting materials to the final product.

Applications and Uses

The primary applications of this compound are in the flavor and fragrance industries.[6][12]

-

Fragrance: It is used to impart fresh, green, and melon-like notes to perfumes, air fresheners, and personal care products.[3][12]

-

Flavor: It is used in small amounts as a flavoring agent in foods and beverages to enhance fruit notes, particularly melon and cucumber.[1][6][12] It is recognized as a synthetic flavoring substance permitted for direct addition to food for human consumption.[13]

-

Organic Synthesis: Due to its chemical reactivity, it serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[6][12]

Safety and Handling

This compound is classified as a combustible liquid and may cause an allergic skin reaction.[9][10] Standard safety precautions, including the use of personal protective equipment such as gloves and eye protection, should be followed when handling this chemical.[9] It should be stored in a well-ventilated place and kept cool.[10]

References

- 1. (+-)-2,6-Dimethyl-5-heptenal | C9H16O | CID 61016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for (±)-2,6-Dimethyl-5-heptenal (HMDB0031834) [hmdb.ca]

- 3. This compound | 106-72-9 [chemicalbook.com]

- 4. 5-Heptenal, 2,6-dimethyl- [webbook.nist.gov]

- 5. Showing Compound (±)-2,6-Dimethyl-5-heptenal (FDB008513) - FooDB [foodb.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound technical grade, 80 106-72-9 [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. This compound stabilized, FCC, FG 106-72-9 [sigmaaldrich.com]

- 10. This compound | 106-72-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. CN101016233A - Synthetic method for 2,6-dimethy-5-heptenal - Google Patents [patents.google.com]

- 12. This compound - Career Henan Chemical Co. [coreychem.com]

- 13. GSRS [precision.fda.gov]

In-Depth Toxicological Profile of 2,6-Dimethyl-5-heptenal

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data available for 2,6-Dimethyl-5-heptenal (CAS No. 106-72-9), a common ingredient in fragrance and flavor industries. The information is compiled to assist researchers, scientists, and professionals in drug development in evaluating its safety profile. This document summarizes key toxicological endpoints, details experimental methodologies, and presents relevant biological pathways.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated for various endpoints, including acute toxicity, skin sensitization, genotoxicity, and reproductive/developmental effects. The quantitative data from these studies are summarized in the tables below.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | [1][2] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg bw | [1] |

Table 2: Skin Sensitization of this compound

| Test | Species | Result | EC3 Value | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Sensitizer (B1316253) | 34% (8500 µg/cm²) | [3] |

| No Expected Sensitization Induction Level (NESIL) | Human | - | 7000 µg/cm² | [3] |

Table 3: Genotoxicity of this compound

| Test | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | No evidence of mutagenicity |

Table 4: Reproductive and Developmental Toxicity of this compound

| Test | Species | Route | Key Findings | Reference |

| Reproduction/Developmental Toxicity Screening (Read-across from Citral) | Rat | Gavage | No evidence of reproductive or developmental toxicity at tested doses. | [3] |

Detailed Experimental Protocols

Acute Oral Toxicity (OECD 401/423)

The acute oral toxicity of this compound was assessed in rats following the OECD Guideline for the Testing of Chemicals, TG 401 or a similar protocol like TG 423 (Acute Toxic Class Method).

-

Test Animals: Young adult rats of a single sex (typically females) are used. Animals are fasted overnight prior to administration of the test substance.

-

Administration: A single limit dose of 5000 mg/kg body weight of this compound is administered by gavage using a stomach tube.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter. Body weights are recorded weekly.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Acute Dermal Toxicity (OECD 402)

The acute dermal toxicity was evaluated in rabbits according to OECD Guideline 402.

-

Test Animals: Healthy young adult rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: A single limit dose of >5000 mg/kg body weight of this compound is applied evenly over the clipped skin, covering at least 10% of the body surface area. The application site is then covered with a porous gauze dressing.

-

Exposure: The exposure period is 24 hours.

-

Observation Period: After the exposure period, the dressing and any residual test substance are removed. The animals are observed for mortality, clinical signs, and body weight changes for 14 days.

-

Pathology: All animals are subjected to a gross necropsy at the end of the study.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

The mutagenic potential of this compound was assessed using the bacterial reverse mutation assay, following OECD Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Method: The plate incorporation method or the pre-incubation method is used. The test is conducted with and without a metabolic activation system (S9 mix), which is a liver fraction from rats pre-treated with an enzyme inducer.

-

Concentrations: At least five different concentrations of the test substance are tested in triplicate.

-

Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least twice the background (spontaneous revertant) count.

Local Lymph Node Assay (LLNA) (OECD 429)

The skin sensitization potential was determined using the murine Local Lymph Node Assay (LLNA) as per OECD Guideline 429.

-

Test Animals: Female CBA/J mice are typically used.

-

Application: Various concentrations of this compound in a suitable vehicle are applied to the dorsal surface of both ears for three consecutive days.

-

Proliferation Measurement: On day 6, the mice are injected intravenously with ³H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of ³H-methyl thymidine, which is proportional to lymphocyte proliferation, is measured.

-

Evaluation: The Stimulation Index (SI) is calculated for each concentration group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, is determined.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

The skin irritation potential is assessed using an in vitro reconstructed human epidermis model, such as the EpiDerm™ model, following OECD Guideline 439.

-

Test System: A three-dimensional human epidermis model consisting of normal, human-derived epidermal keratinocytes.

-

Application: The test substance is applied topically to the surface of the skin tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is determined using the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is measured colorimetrically.

-

Evaluation: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Unsaturated Aldehydes

This compound, being an α,β-unsaturated aldehyde, is expected to undergo metabolic detoxification primarily through conjugation with glutathione (B108866) (GSH), a key cellular antioxidant. This reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate can be further metabolized to a mercapturic acid derivative and excreted.

Metabolic pathway of this compound.

Experimental Workflow for Ames Test

The workflow for the bacterial reverse mutation assay (Ames test) involves exposing amino acid-requiring bacterial strains to the test substance and observing for reversion to a prototrophic state.

Workflow for the Bacterial Reverse Mutation Assay.

Logical Relationship in Skin Sensitization Assessment

Logic for skin sensitization assessment.

References

The Biosynthesis of 2,6-Dimethyl-5-heptenal in Plants: A Proposed Apocarotenoid Pathway

Abstract

2,6-Dimethyl-5-heptenal is a volatile aldehyde that contributes to the characteristic aroma of various plants. While its biosynthetic pathway has not been definitively elucidated, substantial evidence points to its origin as an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. This technical guide outlines a proposed biosynthetic pathway for this compound, focusing on the enzymatic cleavage of the C40 carotenoid, lycopene (B16060), by Carotenoid Cleavage Dioxygenase 1 (CCD1). This document provides a comprehensive overview of the proposed pathway, including quantitative data on precursor abundance, detailed experimental protocols for pathway analysis, and visual diagrams to facilitate understanding.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to occur via the oxidative cleavage of lycopene, a red carotenoid pigment abundant in many fruits and vegetables. The key enzyme mediating this reaction is believed to be Carotenoid Cleavage Dioxygenase 1 (CCD1), a member of a family of non-heme iron-dependent enzymes known for their role in producing various apocarotenoids.

The proposed reaction involves the cleavage of the C9-C10 double bond of the lycopene molecule. This specific cleavage would yield two products: a C14 dialdehyde (B1249045) and the C9 volatile aldehyde, this compound. The structure of this compound retains the isoprenoid tail of the lycopene precursor, lending strong support to this hypothesis.

Quantitative Data

The feasibility of the proposed pathway is supported by the widespread presence of its precursor, lycopene, in the plant kingdom and the known activity of CCD1 enzymes.

Lycopene Content in Various Plant Tissues

The concentration of lycopene varies significantly among different plant species and tissues, influencing the potential for this compound production.

| Plant Species | Tissue | Lycopene Content (mg/100g fresh weight) | Reference |

| Solanum lycopersicum (Tomato) | Ripe Fruit | 3.0 - 50.0 | [1] |

| Citrullus lanatus (Watermelon) | Fruit Flesh | 4.5 - 7.5 | [2] |

| Psidium guajava (Pink Guava) | Fruit Flesh | 5.2 | [2] |

| Carica papaya (Papaya) | Fruit Flesh | 2.0 - 5.3 | [2] |

| Citrus × paradisi (Pink Grapefruit) | Fruit Flesh | 1.4 - 3.4 | [2] |

Table 1: Lycopene content in selected plant sources.

Kinetic Properties of Plant Carotenoid Cleavage Dioxygenase 1 (CCD1)

The enzymatic efficiency of CCD1 is a critical factor in the biosynthesis of apocarotenoids. Kinetic parameters for CCD1 from various plant sources have been characterized, demonstrating its capability to cleave carotenoid substrates.

| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference |

| Morus notabilis | β-apo-8'-carotenal | 830 | 72.5 | 8.4 | 35 | [3] |

| Zea mays | β-carotene | - | - | 7.5 | 30 | [4] |

| Arabidopsis thaliana | β-carotene | - | - | 7.0 | 25 | [5] |

Table 2: Kinetic parameters of plant CCD1 enzymes. Note: Kinetic data for lycopene as a substrate for purified CCD1 is limited; β-apo-8'-carotenal and β-carotene are often used as model substrates.

Experimental Protocols

The investigation of the proposed biosynthetic pathway for this compound requires a combination of analytical techniques to identify and quantify the precursor, the enzyme, and the final product.

Quantification of Lycopene in Plant Tissues by HPLC-DAD

This protocol details the extraction and quantification of lycopene from plant material.

3.1.1. Materials and Reagents

-

Plant tissue (e.g., tomato fruit)

-

Acetone (B3395972) (HPLC grade)

-

Hexane (B92381) (HPLC grade)

-

Ethanol (95%)

-

Butylated hydroxytoluene (BHT)

-

Sodium chloride (NaCl) solution, saturated

-

Lycopene standard

-

HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column

3.1.2. Procedure

-

Sample Preparation: Homogenize 1-2 g of fresh plant tissue in a mortar and pestle with liquid nitrogen.

-

Extraction: Transfer the homogenized tissue to a centrifuge tube. Add 10 mL of acetone containing 0.1% BHT and vortex for 2 minutes.

-

Centrifuge at 5000 x g for 10 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction on the pellet twice more.

-

Combine the acetone extracts and add an equal volume of hexane and 10 mL of saturated NaCl solution.

-

Vortex and then centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Collect the upper hexane phase containing the carotenoids.

-

Evaporate the hexane extract to dryness under a stream of nitrogen.

-

Analysis: Re-dissolve the residue in a known volume of mobile phase (e.g., methanol:acetonitrile:dichloromethane) and filter through a 0.22 µm syringe filter.

-

Inject the sample into the HPLC-DAD system.

-

Quantification: Identify lycopene based on its retention time and absorption spectrum (λmax ≈ 444, 472, 503 nm) compared to a pure standard. Quantify using a calibration curve prepared with the lycopene standard.[6][7]

In Vitro Assay of Carotenoid Cleavage Dioxygenase 1 (CCD1) Activity

This protocol describes a method to determine the enzymatic activity of CCD1 using a carotenoid substrate.

3.2.1. Materials and Reagents

-

Purified recombinant CCD1 enzyme

-

Lycopene or other carotenoid substrate (e.g., β-carotene)

-

Phosphate (B84403) buffer (100 mM, pH 7.5)

-

Ferrous sulfate (B86663) (FeSO4)

-

Ascorbic acid

-

Catalase

-

Tween 40

-

Ethyl acetate (B1210297)

-

GC-MS system

3.2.2. Procedure

-

Substrate Preparation: Prepare a stock solution of the carotenoid substrate in acetone. Create an aqueous micellar solution by adding the stock solution to a buffer containing Tween 40.

-

Reaction Mixture: In a reaction vial, combine the phosphate buffer, FeSO4, ascorbic acid, catalase, and the purified CCD1 enzyme.

-

Initiation: Start the reaction by adding the carotenoid substrate micellar solution to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously to extract the cleavage products.

-

Centrifuge to separate the phases and collect the upper ethyl acetate layer.

-

Analysis: Analyze the extracted products by GC-MS for the identification and quantification of volatile aldehydes like this compound.[8]

Analysis of Volatile Aldehydes by HS-SPME-GC-MS

This protocol is for the sensitive detection of volatile compounds from plant tissues.

3.3.1. Materials and Reagents

-

Fresh plant tissue

-

Sodium chloride (NaCl)

-

Internal standard (e.g., d-limonene)

-

Headspace vials (20 mL)

-

Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)

-

GC-MS system

3.3.2. Procedure

-

Sample Preparation: Place a known amount of finely ground plant tissue (e.g., 1 g) into a headspace vial. Add NaCl to improve the release of volatiles.

-

Add a known amount of the internal standard.

-

Headspace Extraction: Seal the vial and incubate at a specific temperature (e.g., 40-60°C) for a defined time (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

-

Analysis: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes.

-

Identification: Identify this compound based on its mass spectrum and retention index compared to an authentic standard and spectral libraries.[9][10]

References

- 1. pbrc.edu [pbrc.edu]

- 2. researchgate.net [researchgate.net]

- 3. kyxl.njfu.edu.cn [kyxl.njfu.edu.cn]

- 4. The carotenoid cleavage dioxygenase 1 enzyme has broad substrate specificity, cleaving multiple carotenoids at two different bond positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural and Mechanistic Aspects of Carotenoid Cleavage Dioxygenases (CCDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for the Determination of Lycopene in Supplements and Raw Material by Reversed-Phase Liquid Chromatography: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asianpubs.org [asianpubs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Olfactory Properties of 2,6-Dimethyl-5-heptenal Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-5-heptenal, a chiral aldehyde commercially known as Melonal®, is a widely utilized fragrance ingredient valued for its characteristic fresh, green, and melon-like aroma. As a chiral molecule, it exists as two distinct enantiomers, (R)- and (S)-2,6-dimethyl-5-heptenal, which may exhibit different olfactory properties. This technical guide provides a comprehensive overview of the olfactory characteristics of these isomers, including their synthesis, sensory evaluation, and the underlying principles of their interaction with olfactory receptors. The information is intended to support research and development in the fields of fragrance chemistry, sensory science, and drug development where olfaction plays a role.

Introduction

The stereochemistry of a molecule can have a profound impact on its biological activity, including its olfactory perception. For chiral odorants, it is not uncommon for enantiomers to possess distinct smells, both in character and intensity. This compound presents a case study in the importance of chirality in fragrance chemistry. The racemic mixture is generally described as having a powerful green, cucumber-like, and melon odor.[1][2][3] This guide delves into the specific properties of the individual (R) and (S) isomers to provide a more nuanced understanding of their contribution to the overall scent profile.

Physicochemical and Olfactory Properties

A summary of the known physicochemical and olfactory properties of the racemic mixture of this compound is presented below. While specific data for the individual enantiomers is not widely published, the properties of the racemate provide a foundational understanding.

Table 1: Physicochemical and Olfactory Properties of this compound (Racemic Mixture)

| Property | Value | References |

| Chemical Name | This compound | [4][5] |

| Synonyms | Melonal, Melon aldehyde | [2][4] |

| CAS Number | 106-72-9 | [4][5] |

| Molecular Formula | C₉H₁₆O | [4][5] |

| Molecular Weight | 140.22 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Description | Green, melon, cucumber, fruity, sweet, watery, ozonic | [1][2][3] |

| Odor Threshold (air) | 1.3465 ng/L | |

| Taste Description (at 50 ppm) | Green, melon, watermelon-rind, cucumber, with a waxy, chemical, and floral nuance | [1][2] |

| Boiling Point | 116-124 °C at 100 mmHg | [1] |

| Solubility | Soluble in alcohol and paraffin (B1166041) oil; insoluble in water. | [1][2] |

Synthesis of this compound Isomers

The industrial production of racemic this compound is typically achieved through methods such as the Darzens reaction or the Baeyer-Villiger oxidation of citral.[6] However, the preparation of enantiomerically pure (R)- and (S)-2,6-dimethyl-5-heptenal requires stereoselective synthetic routes or chiral resolution of the racemic mixture.

General Synthesis of Racemic this compound

A common laboratory-scale synthesis involves a Grignard reaction followed by oxidation. A detailed protocol is outlined below, based on established chemical principles.

Experimental Protocol: Synthesis of Racemic this compound

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-3-methyl-2-butene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.

-

After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Isovaleraldehyde (B47997):

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of isovaleraldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the Grignard reagent with vigorous stirring.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Oxidation:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude alcohol.

-

Dissolve the crude alcohol in dichloromethane (B109758) and add pyridinium (B92312) chlorochromate (PCC) in one portion.

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by vacuum distillation to yield this compound.

-

Below is a DOT script for the general synthesis workflow.

Caption: General workflow for the synthesis of racemic this compound.

Enantioselective Synthesis

Conceptual Protocol: Enantioselective Synthesis of (S)-2,6-Dimethyl-5-heptenal

This conceptual protocol utilizes a proline-catalyzed alpha-alkylation of an aldehyde, a well-established method in asymmetric synthesis.

-

Preparation of the Enamine Intermediate:

-

In a reaction vessel, dissolve isovaleraldehyde and a catalytic amount of (S)-proline in an appropriate aprotic solvent (e.g., DMSO).

-

Stir the mixture at room temperature to facilitate the formation of the corresponding enamine intermediate.

-

-

Asymmetric Alkylation:

-

To the solution containing the enamine, add 1-bromo-3-methyl-2-butene as the electrophile.

-

The reaction proceeds via an asymmetric alkylation, where the chiral proline catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of the (S)-enantiomer.

-

-

Hydrolysis and Purification:

-

Upon completion of the reaction (monitored by TLC or GC), hydrolyze the resulting iminium ion by adding water.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the crude product by flash chromatography to isolate the enantiomerically enriched (S)-2,6-dimethyl-5-heptenal. The enantiomeric excess would be determined by chiral gas chromatography.

-

A similar strategy employing (R)-proline would be expected to yield the (R)-enantiomer.

Sensory Evaluation of Isomers

The determination of the distinct olfactory properties of the (R)- and (S)-enantiomers requires rigorous sensory evaluation by a trained panel. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose, as it allows for the separation of the enantiomers followed by sensory assessment of each isolated compound.

Experimental Protocol: Gas Chromatography-Olfactometry (GC-O) Analysis

-

Instrumentation:

-

A gas chromatograph equipped with a chiral capillary column (e.g., a cyclodextrin-based stationary phase) capable of separating the enantiomers of this compound.

-

The outlet of the column is split, with one part directed to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to a heated sniffing port.

-

-

Sample Preparation:

-

Prepare solutions of the racemic mixture and the purified (R)- and (S)-enantiomers in a suitable solvent (e.g., diethyl ether or ethanol) at a known concentration.

-

-

GC-O Analysis:

-

Inject the sample into the GC.

-

As the separated compounds elute from the column, a trained sensory panelist sniffs the effluent at the sniffing port and records the odor description and intensity at the precise retention time.

-